![molecular formula C14H10F3NO3 B3012718 [4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate CAS No. 2416230-46-9](/img/structure/B3012718.png)
[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate” is a chemical compound with the molecular formula C14H10F3NO3 . It is related to the class of compounds known as trifluoromethylpyridines, which have been widely used in the agrochemical and pharmaceutical industries .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. The InChI code for this compound is1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Applications De Recherche Scientifique
Supramolecular Chemistry
Bis(pyridin-2-yl)amine (dpa) and its derivatives, including EN300-26690617, serve as flexible bidentate N,N-ligands in supramolecular chemistry. Researchers have explored their use in constructing coordination complexes, host-guest assemblies, and molecular recognition systems. These ligands can form stable complexes with metal ions, enabling the design of functional materials and catalysts .
Catalysis
EN300-26690617 and related ligands find applications in catalysis. Their coordination to transition metals allows for the development of efficient catalytic processes. For instance, they can participate in cross-coupling reactions, C-H activation, and other transformations. The presence of the trifluoromethyl group enhances electronic properties and influences reactivity .
Ion Sensing
Bis(pyridin-2-yl)amine-based ligands, including EN300-26690617, exhibit ion-sensing properties. Their ability to bind metal ions selectively makes them valuable for detecting and quantifying specific analytes. Researchers have explored their use in fluorescence-based sensors and chemosensors .
Antibacterial Agents
EN300-26690617 and related compounds have been investigated for their antibacterial activity. While some derivatives showed limited antimicrobial effects, there is ongoing interest in optimizing their potency. Targeting both AcpS-PPTase and Sfp-PPTase enzymes simultaneously may be crucial for effective antibacterial agents .
Anti-Fibrosis Activity
Screening results indicate that certain pyridine-containing compounds, including EN300-26690617, exhibit better anti-fibrosis activity than existing drugs. These ligands may hold promise for treating fibrotic conditions .
Other Applications
Beyond the mentioned fields, researchers continue to explore novel applications for EN300-26690617. Its unique structure, incorporating the trifluoromethyl group, opens up possibilities in drug discovery, materials science, and bioinorganic chemistry .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds containing boron, such as organoboron derivatives, have gained popularity in medicinal chemistry recently . They are commonly used reagents for C–C bond formation, either via classical palladium-mediated transformations or through other more recent coupling methods .
Pharmacokinetics
Pharmacokinetic studies typically involve determining these properties to understand the drug’s bioavailability .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Propriétés
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-9(19)20-11-3-5-12(6-4-11)21-13-7-2-10(8-18-13)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGDGASKZXKARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

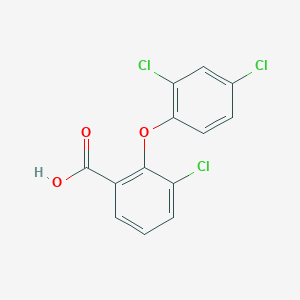
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
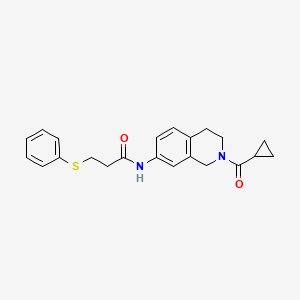
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)
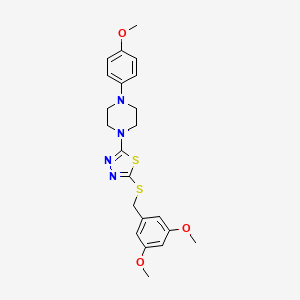

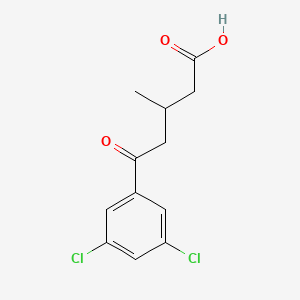
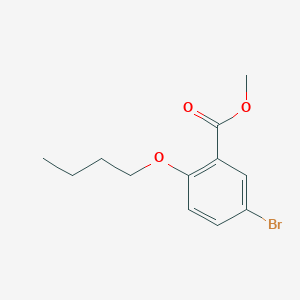
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
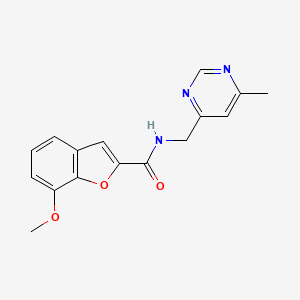
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)
![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)